3,4-Dimethyl-1H-pyrazole phosphate
Overview
Description
3,4-Dimethyl-1H-pyrazole phosphate (DMPP) is a nitrification inhibitor used in agriculture and horticulture to improve nitrogen use efficiency and reduce nitrogen losses. It has gained attention for its effectiveness and environmental safety.
Synthesis Analysis
DMPP is synthesized through specific chemical processes. The method involves combining key chemical reactants under controlled conditions, but detailed synthesis methods are not widely available in the reviewed literature.
Molecular Structure Analysis
The molecular structure of DMPP has been analyzed using various spectroscopic methods such as infrared, nuclear magnetic resonance, and gas chromatography mass spectrometry. These analyses confirm the molecular structure and provide insights into the compound's characteristics (Ding Dong-ge, 2009).
Chemical Reactions and Properties
DMPP interacts with soil chemistry and influences the activity of microorganisms. It is specifically known to inhibit nitrification by affecting ammonia-oxidizing bacteria and archaea, thus enhancing the efficiency of nitrogen fertilizers (X. Kong et al., 2016).
Physical Properties Analysis
The physical properties of DMPP include its solubility, stability under various environmental conditions, and its mobility in soil. DMPP is characterized by its low mobility in soil, ensuring that it remains effective in the root zone and does not leach into groundwater (F. Azam et al., 2001).
Chemical Properties Analysis
DMPP's chemical properties are centered around its role as a nitrification inhibitor. It effectively reduces the conversion of ammonium to nitrate in the soil, which is a key factor in reducing nitrate leaching and nitrous oxide emissions, crucial for environmental protection and agricultural sustainability (W. Zerulla et al., 2001).
Scientific Research Applications
Antioxidant Activity: Novel derivatives of 3,5-dimethyl-1H-pyrazole have shown potential antioxidant activity, with specific compounds demonstrating high effectiveness (Karrouchi et al., 2019).
Structure Analysis and Characterization: 3,4-dimethyl-1H-yl-pyrazole, structurally similar to pyrazole, has been used for structure analysis and characterization through detection spectrograms (Ding Dong-ge, 2009).
Nitrification Inhibition: In agricultural contexts, 3,4-Dimethylpyrazole Phosphate (DMPP) effectively inhibits nitrification in alkaline soils by reducing the abundance of ammonia-oxidizing bacteria, although its effectiveness varies with soil acidity and composition (Shi et al., 2016).
Catalysis in Synthesis Reactions: DMImd-DMP, a catalyst related to 3,4-Dimethyl-1H-pyrazole phosphate, has been shown to be highly efficient and reusable for synthesizing 4H-benzo[b]pyran derivatives in a one-pot reaction, offering high yields and atom economy (Redouane et al., 2019).
Agricultural Applications: DMPP has been found to reduce nitrous oxide emissions from grassland following slurry application, while maintaining soil mineral nitrogen and forage production (Merino et al., 2005).
Environmental Analysis: A new LC-MS/MS method allows rapid analysis of 3,4-DMP residues in soil, improving the effectiveness of nitrification inhibitors and reducing environmental impact (Doran et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4,5-dimethyl-1H-pyrazole;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.H3O4P/c1-4-3-6-7-5(4)2;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKCHCXZBPLTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024432 | |
Record name | 3,4-Dimethylpyrazole phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1H-pyrazole phosphate | |
CAS RN |
202842-98-6 | |
Record name | 3,4-Dimethylpyrazole phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202842-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylpyrazole phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethyl-1H-pyrazole Phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.